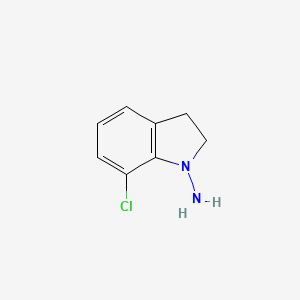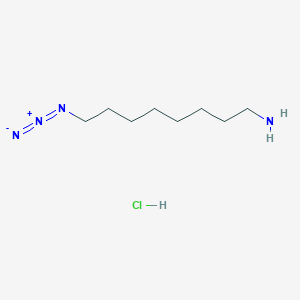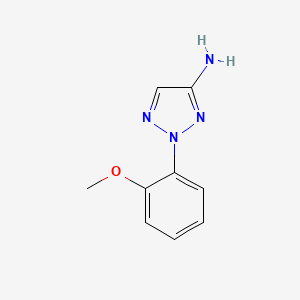
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride is a compound that belongs to the class of amino acids. It is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as histidine or its derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions: The key chemical reactions involved in the synthesis may include condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the production of the compound in discrete batches, with each batch undergoing a series of chemical reactions and purification steps.
Continuous Processing: Involves the continuous flow of reactants and products through a series of reactors and separation units, allowing for the efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Solvents: Such as water, ethanol, or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation Products: May include imidazole derivatives with additional oxygen-containing functional groups.
Reduction Products: May include reduced forms of the imidazole ring.
Substitution Products: May include imidazole derivatives with different substituents on the ring.
科学的研究の応用
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its role in biological processes, such as enzyme catalysis and signal transduction.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring plays a key role in these interactions, allowing the compound to bind to enzymes, receptors, and other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may act as an enzyme inhibitor, receptor agonist, or signaling molecule .
類似化合物との比較
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride can be compared with other similar compounds, such as:
Histidine: The parent compound from which it is derived. Histidine is an essential amino acid with similar chemical properties but lacks the hydrochloride group.
Imidazole Derivatives: Other compounds containing the imidazole ring, such as imidazole itself, histamine, and various imidazole-based drugs.
Amino Acid Derivatives: Other amino acids with modified side chains, such as 2-amino-3-(1H-imidazol-4-yl)propanoic acid.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H12ClN3O2 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H |
InChIキー |
AABZGRFLFXCQEY-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CN=CN1)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)


![heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11727919.png)
![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)


